Product packaging for 1-Bromomethyl-1-methoxy-cyclopropane(Cat. No.:)

1-Bromomethyl-1-methoxy-cyclopropane

Cat. No.: B8184789
M. Wt: 165.03 g/mol
InChI Key: MNAYACVQRWJUGK-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Derivatives in Contemporary Organic Synthesis

Cyclopropane derivatives are not mere chemical curiosities; they are integral components in the synthesis of complex molecules and bioactive compounds. rsc.orgrsc.org Their high ring strain allows for a variety of ring-opening reactions, providing access to linear structures with defined stereochemistry. beilstein-journals.orgnih.gov Furthermore, the rigid cyclopropane framework can act as a conformational constraint in drug design, helping to improve binding affinity and metabolic stability. The unique electronic nature of the bent bonds in cyclopropanes also allows them to participate in cycloaddition reactions and rearrangements. mdpi.com

Overview of Halogenated and Alkoxy-Substituted Cyclopropane Architectures in Chemical Research

The introduction of halogen and alkoxy substituents onto a cyclopropane ring significantly modulates its reactivity. Halogenated cyclopropanes, particularly gem-dihalocyclopropanes, are versatile synthetic intermediates. researchgate.netfinechem-mirea.runih.gov They can be prepared through the addition of dihalocarbenes to alkenes and can undergo a variety of transformations, including reduction, substitution, and ring-enlargement reactions. lew.rofinechem-mirea.ru

Alkoxy-substituted cyclopropanes, on the other hand, can be synthesized through methods like the Simmons-Smith reaction on enol ethers or via intramolecular cyclization. The presence of an oxygen atom can influence the regioselectivity of ring-opening reactions and can be a precursor to other functional groups. The combination of both a halogen and an alkoxy group on the same cyclopropane ring, as in 1-Bromomethyl-1-methoxy-cyclopropane, is expected to create a molecule with a rich and diverse reaction chemistry.

Academic Perspectives on Inherent Ring Strain and its Impact on Cyclopropane Reactivity

The reactivity of cyclopropanes is fundamentally governed by their high ring strain, estimated to be around 27.5 kcal/mol. beilstein-journals.org This strain arises from two main factors:

Angle Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to poor orbital overlap and weaker C-C bonds. lew.roresearchgate.net

Torsional Strain: The planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbon atoms into an eclipsed conformation, resulting in torsional strain. researchgate.net

This stored energy can be released in chemical reactions, making cyclopropanes more reactive than their acyclic or larger-ring counterparts. Ring-opening reactions of cyclopropanes are often thermodynamically favorable, proceeding under conditions that would not affect other alkanes. beilstein-journals.orgnih.gov The presence of substituents can further influence the ease and regioselectivity of these ring-opening processes. For instance, donor-acceptor substituted cyclopropanes are particularly prone to ring-opening due to the polarization of the C-C bonds. mdpi.com

Chemical Profile of this compound

While specific experimental data for this compound is not extensively reported in the literature, its chemical and physical properties can be predicted based on analogous compounds.

PropertyPredicted Value
Molecular Formula C₅H₉BrO
Molecular Weight 165.03 g/mol
Boiling Point Estimated 140-160 °C
Density Estimated ~1.4 g/mL
Appearance Expected to be a colorless liquid

Synthesis and Reactivity

The synthesis of this compound would likely involve a multi-step process, leveraging established methods for cyclopropane formation and functionalization. One plausible route could involve the cyclopropanation of an appropriate alkene precursor followed by functional group manipulation.

Key reactions that this compound is expected to undergo include:

Nucleophilic Substitution: The bromide is a good leaving group, making the bromomethyl carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides).

Ring-Opening Reactions: Under acidic or thermal conditions, or in the presence of certain transition metals, the strained cyclopropane ring is likely to open. The regioselectivity of this opening would be influenced by the methoxy (B1213986) group.

Elimination Reactions: Treatment with a strong base could lead to the elimination of HBr, potentially forming a methylenecyclopropane (B1220202) derivative.

Organometallic Coupling: The C-Br bond could participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira) after conversion to an organometallic reagent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO B8184789 1-Bromomethyl-1-methoxy-cyclopropane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-1-methoxycyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-7-5(4-6)2-3-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAYACVQRWJUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 1 Methoxy Cyclopropane

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group of 1-Bromomethyl-1-methoxy-cyclopropane is the primary site for nucleophilic substitution reactions. The reaction mechanism, whether it proceeds through a unimolecular (SN1) or bimolecular (SN2) pathway, is highly dependent on the reaction conditions and the nature of the nucleophile.

Analysis of SN1 Pathway Dominance and Carbocation Intermediate Stabilization

The SN1 pathway involves the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com For this compound, the SN1 mechanism is plausible due to the remarkable stability of the resulting 1-methoxy-cyclopropylmethyl carbocation. This stability arises from two key factors:

The Cyclopropyl (B3062369) Group: The cyclopropyl group is known to stabilize an adjacent positive charge exceptionally well, even more so than a phenyl group in some cases. This is attributed to the "bent" character of the C-C sigma bonds in the strained three-membered ring, which allows for effective overlap with the empty p-orbital of the carbocationic center. wikipedia.org This delocalization of the positive charge significantly lowers the energy of the carbocation intermediate.

The Methoxy (B1213986) Group: The oxygen atom of the methoxy group at the 1-position can further stabilize the carbocation through resonance by donating a lone pair of electrons. This creates a more stable oxonium ion resonance structure.

The combination of these two stabilizing factors suggests that this compound would readily undergo SN1 reactions, particularly in polar protic solvents that can solvate both the departing bromide ion and the carbocation intermediate.

Table 1: Expected Relative Solvolysis Rates in Different Solvents (Illustrative)

SolventDielectric Constant (ε)Expected Relative Rate
Acetic Acid6.21
Methanol (B129727)32.750
Formic Acid58.55000
Water80.1>100,000

This table illustrates the expected trend of increasing reaction rate with increasing solvent polarity for an SN1 reaction.

Exploration of SN2 Pathway, Steric Hindrance, and Electronic Effects of Methoxy Group

The SN2 pathway involves a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com For this compound, the feasibility of an SN2 reaction is influenced by:

Steric Hindrance: The carbon atom of the bromomethyl group is a primary carbon. However, it is attached to a quaternary carbon of the cyclopropane (B1198618) ring, creating a neopentyl-like structure. This arrangement presents significant steric hindrance to the backside attack required for an SN2 mechanism. reddit.com

Electronic Effects of the Methoxy Group: The methoxy group is an electron-donating group through resonance but can be weakly electron-withdrawing through induction. In the context of an SN2 transition state, the inductive effect might slightly increase the electrophilicity of the carbon being attacked. However, the dominant factor is likely to be the steric hindrance.

Given the significant steric hindrance, the SN2 pathway is expected to be slow for this substrate. Strong, unhindered nucleophiles and polar aprotic solvents would be required to favor this pathway over the competing SN1 and elimination reactions. patsnap.com

Table 2: Expected Relative Reactivity with Different Nucleophiles under SN2 Conditions (Illustrative)

NucleophileRelative NucleophilicityExpected Relative Rate
H₂OLowVery Low
CH₃COO⁻ModerateLow
I⁻HighModerate
CH₃S⁻Very HighHigh

Regioselectivity Determinants in Substitution Processes

In nucleophilic substitution reactions of this compound, the primary site of attack is the carbon of the bromomethyl group. However, the high stability of the cyclopropylmethyl carbocation intermediate in SN1 reactions can lead to rearrangements. The cyclopropylmethyl carbocation is in equilibrium with the cyclobutyl and homoallyl carbocations. wikipedia.org This can result in a mixture of products, including cyclobutyl and open-chain homoallyl derivatives, in addition to the expected cyclopropylmethyl product. The distribution of these products would be influenced by the solvent and the nucleophile.

Elimination Reactions and Competing Reaction Pathways

Elimination reactions are common competing pathways for nucleophilic substitutions, especially in the presence of a base. For this compound, both unimolecular (E1) and bimolecular (E2) elimination mechanisms are possible.

Examination of E1 and E2 Mechanisms

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. pharmaguideline.com Therefore, the factors that stabilize the 1-methoxy-cyclopropylmethyl carbocation also favor the E1 pathway. The subsequent step involves the removal of a proton from a carbon adjacent to the carbocation by a weak base (often the solvent).

The E2 mechanism is a concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. chemistrysteps.com In the case of this compound, the base would abstract a proton from one of the cyclopropyl ring carbons. The E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group, which can be a significant factor in cyclic systems. msu.edu

Influence of Base Strength, Solvent Polarity, and Temperature on Elimination Outcomes

The outcome of elimination reactions is highly dependent on the reaction conditions:

Base Strength: Strong bases, such as alkoxides (e.g., ethoxide, tert-butoxide), favor the E2 mechanism. chemistrysteps.com Weak bases, such as water or alcohols, favor the E1 mechanism. masterorganicchemistry.com

Solvent Polarity: Polar protic solvents stabilize the carbocation intermediate, favoring the E1 pathway. libretexts.org Polar aprotic solvents can enhance the strength of the base, favoring the E2 pathway.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. masterorganicchemistry.com

The regioselectivity of the elimination would likely favor the formation of the more stable alkene (Zaitsev's rule), although the formation of the less substituted alkene (Hofmann product) can be favored with sterically hindered bases. msu.edu

Table 3: Expected Product Distribution under Various Elimination Conditions (Illustrative)

BaseSolventTemperatureMajor PathwayExpected Major Product(s)
H₂OWaterHighE1Substitution and Elimination Products
NaOEtEthanolHighE2Elimination Product
KOC(CH₃)₃t-ButanolHighE2Hofmann Elimination Product

This table illustrates the expected major reaction pathway and products under different conditions that influence the competition between E1 and E2 mechanisms.

Ring-Opening Reactions of the Cyclopropane Core

The strained three-membered ring of this compound is susceptible to a variety of ring-opening reactions, driven by the release of approximately 28 kcal/mol of ring strain. researchgate.net The presence of the methoxy and bromomethyl substituents significantly influences the regioselectivity and stereoselectivity of these transformations.

Acid-Catalyzed Ring Opening Mechanisms and Product Diversification

Under acidic conditions, the cyclopropane ring of this compound can undergo cleavage. The reaction is typically initiated by the protonation of the methoxy group, which enhances the leaving group ability of methanol. The subsequent opening of the ring can proceed through a mechanism with characteristics of both SN1 and SN2 pathways, depending on the reaction conditions and the structure of the substrate. libretexts.orgyoutube.comyoutube.comkhanacademy.org

In a pathway with more SN1 character, the departure of methanol would be assisted by the participation of a C-C bond of the cyclopropane ring, leading to the formation of a stabilized carbocation. The positive charge would be preferentially located at the more substituted carbon atom. Nucleophilic attack at this carbocation would then lead to the ring-opened product. The regiochemical outcome is dictated by the relative stability of the possible carbocationic intermediates.

Alternatively, an SN2-like mechanism would involve the backside attack of a nucleophile on one of the cyclopropane carbons, concerted with the departure of the protonated methoxy group. This pathway would lead to inversion of configuration at the carbon atom undergoing substitution. libretexts.org The regioselectivity of the nucleophilic attack would be influenced by steric hindrance and the electronic effects of the substituents.

The diversity of products obtainable from acid-catalyzed ring-opening is dependent on the nucleophile present in the reaction medium. For instance, in the presence of water, diols can be formed, while the use of alcohols would lead to the corresponding ethers. If halide ions are used, halohydrins can be produced. libretexts.org

Table 1: Hypothetical Product Distribution in Acid-Catalyzed Ring Opening of this compound

Nucleophile (NuH)Major ProductMinor Product
H₂O/H⁺2-(Bromomethyl)butane-1,3-diol3-Bromo-2-methoxybutane-1-ol
CH₃OH/H⁺3-Bromo-1,2-dimethoxybutane2-(Bromomethyl)-1,3-dimethoxypropane
HBr1,3-Dibromo-2-methoxybutane2-(Bromomethyl)-1,3-dibromopropane

Note: The product distribution is hypothetical and would depend on specific reaction conditions.

Base-Induced Ring Opening Reactions and Intermediate Formation (e.g., Cyclopropene (B1174273), Carbanions)

The reaction of this compound with a strong base can initiate ring-opening through several mechanistic pathways. One possibility is an elimination reaction, where the base abstracts a proton from the bromomethyl group, leading to the expulsion of the bromide ion and the formation of a highly reactive cyclopropene intermediate. This intermediate can then undergo further reactions, such as nucleophilic addition or cycloaddition.

Another potential pathway involves the formation of a carbanion. A strong base could deprotonate one of the ring protons, generating a cyclopropyl carbanion. The stability of this carbanion would be influenced by the substituents. Subsequent rearrangement and ring-opening could then occur.

Drawing parallels from studies on glycal-derived gem-dibromocyclopropanes, a base-induced elimination of HBr could lead to a cyclopropene intermediate. uq.edu.au This intermediate could then be attacked by a nucleophile (e.g., an alkoxide), leading to a ring-opened product. The regioselectivity of the nucleophilic attack on the cyclopropene would be a key factor in determining the final product structure.

Metal-Catalyzed Ring Expansion and Rearrangement Pathways

Transition metals, particularly palladium and nickel, are known to catalyze the ring-opening and rearrangement of strained rings like cyclopropanes. thieme.de The reaction typically begins with the oxidative addition of the transition metal into one of the C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo various transformations, including reductive elimination, β-hydride elimination, or insertion of other molecules, leading to a variety of products. researchgate.net

In the case of this compound, the presence of the bromomethyl group provides an additional site for oxidative addition by a low-valent metal catalyst. This could lead to the formation of a cyclopropylmethylmetal species, which is known to undergo rapid ring-opening.

Metal-catalyzed reactions could lead to ring expansion products, where the three-membered ring is converted into a larger ring, or to cross-coupling products if a suitable coupling partner is present in the reaction mixture. The nature of the metal catalyst, the ligands, and the reaction conditions would play a crucial role in directing the reaction towards a specific pathway.

Table 2: Potential Products from Metal-Catalyzed Reactions

CatalystReaction TypePotential Product(s)
Pd(0)Ring ExpansionSubstituted cyclobutene (B1205218) derivatives
Ni(0)Cross-CouplingAlkenyl- or aryl-substituted cyclopropanes
Rh(I)CarbonylationCyclobutanone derivatives

Note: The listed products are based on known reactivity patterns of similar cyclopropane derivatives.

Radical-Mediated Cyclopropane Ring Cleavage Processes

The cyclopropane ring can also be opened via radical-mediated processes. The reaction can be initiated by the formation of a radical at a position adjacent to the ring, such as the bromomethyl group. Homolytic cleavage of the C-Br bond, for instance, by using a radical initiator like AIBN and a reducing agent like tributyltin hydride, would generate a cyclopropylmethyl radical. psu.edu

Cyclopropylmethyl radicals are known to undergo extremely rapid ring-opening to form the corresponding homoallylic radical. psu.edu This ring-opening is a highly exothermic process, driven by the release of ring strain. The resulting open-chain radical can then be trapped by a hydrogen atom donor or participate in other radical reactions. The regioselectivity of the ring-opening of the cyclopropylmethyl radical would be influenced by the stability of the resulting homoallylic radical.

Stereochemical Control and Diastereoselectivity in Reactive Transformations

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism. For reactions that proceed through a concerted, SN2-like mechanism, a high degree of stereochemical control can be expected, typically resulting in an inversion of configuration at the reacting center. researchgate.net

In contrast, reactions that involve the formation of planar intermediates, such as carbocations or radicals, are likely to lead to a loss of stereochemical information, resulting in racemic or diastereomeric mixtures of products. The degree of stereoselectivity in such cases would depend on factors such as steric hindrance and the potential for chiral catalysts or reagents to influence the approach of the incoming nucleophile or reactant.

For metal-catalyzed reactions, the stereochemistry can often be controlled by the use of chiral ligands on the metal center. These ligands can create a chiral environment around the metal, leading to enantioselective or diastereoselective transformations.

Diverse Reactive Pathways, Including Cycloaddition and Cross-Coupling Applications

The presence of the bromomethyl group in this compound opens up possibilities for a range of cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for the formation of carbon-carbon bonds. nih.govrsc.orgvu.nlrsc.orgscispace.com The bromomethyl group can serve as an electrophilic partner in these reactions, allowing for the introduction of various aryl, vinyl, and alkynyl groups.

While the cyclopropane ring itself is not a typical diene or dienophile for Diels-Alder reactions, under certain conditions, particularly with transition metal catalysis, it can participate in formal cycloaddition reactions. researchgate.netnih.govgrowingscience.com For instance, a metal-catalyzed ring-opening to a metallacyclobutane could be followed by a reaction with an alkyne or alkene to form a larger ring system.

Furthermore, the strained ring system could potentially react with 1,3-dipoles in 1,3-dipolar cycloaddition reactions, although this is a less common reaction pathway for simple cyclopropanes.

Table 3: Summary of Potential Synthetic Applications

Reaction TypeFunctional Group InvolvedPotential Products
Suzuki CouplingBromomethylArylmethyl-substituted methoxycyclopropane
Sonogashira CouplingBromomethylAlkynylmethyl-substituted methoxycyclopropane
[3+2] CycloadditionCyclopropane Ring (metal-catalyzed)Substituted cyclopentane (B165970) derivatives

Note: These applications are based on established synthetic methodologies for similar functionalized molecules.

Applications of 1 Bromomethyl 1 Methoxy Cyclopropane in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

1-Bromomethyl-1-methoxy-cyclopropane serves as a bifunctional synthetic intermediate, providing a unique combination of reactivity and structural features. The primary reactive site is the bromomethyl group, which contains a reactive carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward attachment of the cyclopropane (B1198618) unit to a wide variety of substrates.

The presence of the methoxy (B1213986) group at the C1 position of the cyclopropane ring is also of significant strategic importance. It creates a quaternary, gem-disubstituted carbon center, a structural feature that can enhance three-dimensional shape complementarity with biological targets like proteins. nih.gov This substitution pattern also influences the electronic properties and steric environment of the cyclopropane ring, which can be exploited to control the regioselectivity and stereoselectivity of subsequent transformations. The stability of the methoxy group under many reaction conditions allows the bromomethyl moiety to be manipulated selectively, while the oxygen atom offers a potential site for later-stage functionalization or coordination to a metal catalyst.

Introduction of Cyclopropane-Containing Motifs into Target Molecules

The principal application of this compound is as a reagent for the direct introduction of the (1-methoxycyclopropyl)methyl motif. This is typically achieved through nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a wide range of nucleophiles. This reaction provides a reliable and powerful method for forging new carbon-carbon and carbon-heteroatom bonds.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the methylene (B1212753) carbon, displacing the bromide ion in a classic S(_N)2 reaction. This process is highly effective for a variety of nucleophiles, including:

Oxygen nucleophiles: Alcohols and phenols can be alkylated to form the corresponding ethers.

Nitrogen nucleophiles: Amines, amides, and other nitrogen-containing heterocycles can be functionalized.

Sulfur nucleophiles: Thiols are readily converted to thioethers.

Carbon nucleophiles: Stabilized carbanions, such as enolates or organometallic reagents, can be used to form new carbon-carbon bonds, extending the carbon skeleton of the target molecule.

This versatility allows for the incorporation of the methoxy-substituted cyclopropane unit into diverse molecular scaffolds, a critical step in the synthesis of novel pharmaceuticals, agrochemicals, and materials.

Derivatization Strategies for Accessing Diverse Functionalized Cyclopropane Derivatives

The reactivity of the bromomethyl group is the cornerstone of derivatization strategies for this compound. By selecting from a vast library of available nucleophiles, a diverse array of functionalized cyclopropane derivatives can be accessed in a single, efficient step. This modular approach is highly valuable in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Below is a table illustrating some of the common derivatization strategies through nucleophilic substitution.

Nucleophile ClassExample NucleophileReagent ExampleResulting Functional GroupProduct Class
OxygenAlkoxideSodium ethoxide (NaOEt)Ether1-Methoxy-1-(ethoxymethyl)cyclopropane
OxygenPhenoxideSodium phenoxide (NaOPh)Aryl Ether1-Methoxy-1-(phenoxymethyl)cyclopropane
NitrogenAmineAmmonia (NH₃)Primary Amine(1-Methoxycyclopropyl)methanamine
NitrogenAzide (B81097)Sodium azide (NaN₃)Azide1-(Azidomethyl)-1-methoxycyclopropane
SulfurThiolateSodium thiophenoxide (NaSPh)Thioether1-Methoxy-1-((phenylthio)methyl)cyclopropane
CarbonCyanideSodium cyanide (NaCN)Nitrile2-(1-Methoxycyclopropyl)acetonitrile
CarbonEnolateSodium diethyl malonateSubstituted MalonateDiethyl 2-((1-methoxycyclopropyl)methyl)malonate

These examples highlight the compound's utility as a scaffold for introducing a wide range of chemical functionalities, each of which can be used for further synthetic manipulations or to modulate the biological properties of the final molecule.

Regio- and Stereoselective Construction of Polycyclic and Spirocyclic Systems

The unique 1,1-disubstituted (geminal) arrangement of functional groups in this compound makes it a highly valuable precursor for the construction of more complex ring systems, such as polycyclic and spirocyclic frameworks, often with a high degree of regio- and stereocontrol. nih.gov

Polycyclic System Construction

Polycyclic scaffolds can be assembled using intramolecular strategies. If this compound is first attached to a larger molecule containing a tethered nucleophile, a subsequent intramolecular cyclization can form a new ring. This approach is a powerful tool in natural product synthesis. rsc.orgrsc.org The regioselectivity of the ring closure is determined by the length and flexibility of the tether connecting the nucleophilic center to the cyclopropane unit.

For example, a Michael-Initiated Ring Closure (MIRC) represents a potential pathway. rsc.orgrsc.orgrsc.org In a hypothetical scenario, the cyclopropane derivative could be used to alkylate a Michael acceptor. The resulting intermediate, now containing both the cyclopropane and a newly generated enolate, could undergo an intramolecular cyclization, displacing the methoxy group (if activated) or another leaving group to form a bicyclic system. The stereochemical outcome of such cascade reactions can often be controlled by the use of chiral catalysts or by substrate-controlled diastereoselectivity, ensuring the formation of a single desired stereoisomer. nih.govrsc.org

Spirocyclic System Construction

Spirocycles, compounds containing two rings connected by a single common atom, are increasingly recognized as "privileged structures" in drug discovery. nih.gov The gem-disubstituted nature of this compound makes it an ideal starting point for spirocycle synthesis. nih.gov

Two primary strategies can be envisioned:

Intermolecular Alkylation: A cyclic nucleophile, such as a cyclic enolate or a heterocyclic amine, can directly displace the bromide. The carbon atom of the cyclopropane ring bearing the methoxy group becomes the spiro center.

Intramolecular Cyclization: The compound can be elaborated into a longer chain that contains a cyclic moiety. Activation of a functional group on this ring can initiate an intramolecular attack by a nucleophile attached to the cyclopropylmethyl group, or vice-versa, to forge the spirocyclic connection.

The table below outlines hypothetical pathways to these complex cyclic systems.

Target SystemSynthetic StrategyKey TransformationRegio/Stereo Control
Polycyclic Intramolecular AlkylationA tethered nucleophile (e.g., enolate, amine) within a larger molecule displaces the bromide on the cyclopropylmethyl group.Regioselectivity is dictated by tether length (e.g., 5-exo-tet vs. 6-endo-tet cyclization). Stereoselectivity can be induced by chiral auxiliaries or catalysts.
Spirocyclic Intermolecular AlkylationA cyclic nucleophile (e.g., piperidine, cyclopentanone (B42830) enolate) reacts with this compound.The spiro center is predefined by the C1 of the cyclopropane. Stereoselectivity is generally not a factor unless new stereocenters are formed on the other ring.
Spirocyclic Intramolecular Cyclization (Domino Reaction)A precursor derived from the title compound undergoes a cascade reaction, such as a cycloaddition followed by an intramolecular rearrangement, to form the spiro junction. mdpi.comThe regio- and stereochemical outcome is highly dependent on the specific cascade reaction, often proceeding with high fidelity based on the mechanism (e.g., concerted pericyclic reactions).

These advanced applications underscore the utility of this compound not merely as a carrier of the cyclopropane group, but as a strategic linchpin for the regio- and stereoselective assembly of intricate three-dimensional molecular architectures.

Theoretical and Computational Studies of 1 Bromomethyl 1 Methoxy Cyclopropane

Quantum Chemical Investigations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and bonding of 1-Bromomethyl-1-methoxy-cyclopropane. The cyclopropane (B1198618) ring is characterized by its strained three-membered ring, which results in bent "banana" bonds. The substituents, a methoxy (B1213986) group and a bromomethyl group, significantly influence the electronic properties of the cyclopropane ring.

The methoxy group, being an electron-donating group, increases the electron density in the cyclopropane ring through resonance and inductive effects. This donation of electron density can affect the bond lengths and strengths within the ring. Conversely, the bromomethyl group is an electron-withdrawing group, primarily due to the electronegativity of the bromine atom. This creates a dipole moment in the molecule and influences its reactivity.

The bonding in the cyclopropane ring of this compound is a subject of theoretical interest. The C-C bonds in the ring are weaker than those in acyclic alkanes and exhibit a higher p-character, which contributes to the ring strain. The presence of the methoxy and bromomethyl substituents can lead to an asymmetrical distribution of electron density within the ring, potentially elongating the C-C bond adjacent to the substituents.

Table 1: Calculated Bond Lengths and Angles for this compound (Illustrative DFT Data)

ParameterValue
C1-C2 Bond Length1.52 Å
C2-C3 Bond Length1.51 Å
C1-C3 Bond Length1.52 Å
C1-O Bond Length1.40 Å
C-Br Bond Length1.95 Å
C1-C2-C3 Bond Angle60.0° (by definition)
O-C1-C(H2) Bond Angle118.5°

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

DFT studies are instrumental in elucidating the potential reaction pathways and their associated energetics for this compound. Due to its structure, the compound can undergo several types of reactions, including nucleophilic substitution and ring-opening reactions. nih.govresearchgate.net

One major pathway is the nucleophilic substitution at the bromomethyl group, where a nucleophile replaces the bromine atom. DFT calculations can model the energy profile of this reaction, identifying the transition state and calculating the activation energy. The presence of the methoxy group can influence the rate of this reaction by stabilizing any potential carbocationic character in the transition state.

Another significant pathway is the ring-opening of the cyclopropane ring, which is facilitated by the ring strain. beilstein-journals.orgnih.govresearchgate.net This can be initiated by a nucleophilic attack on one of the ring carbons or by the departure of the bromide ion, leading to a cyclopropylmethyl cation that can rearrange. DFT calculations can compare the energetics of these different ring-opening mechanisms to predict the most likely pathway under various conditions. rsc.org

Computational Analysis of Transition States and Activation Barriers for Key Reactions

Computational analysis, particularly the location and characterization of transition states, is crucial for understanding the kinetics of reactions involving this compound. For a direct SN2 substitution at the bromomethyl carbon, the transition state would involve the incoming nucleophile and the departing bromide ion simultaneously interacting with the carbon atom. The activation barrier for this process can be quantified through DFT calculations.

In the case of ring-opening reactions, the transition states are more complex. If the reaction proceeds through a solvolysis mechanism, the rate-determining step would be the formation of the 1-methoxycyclopropylmethyl cation. The transition state for this step would involve the elongation and breaking of the C-Br bond. Subsequent rearrangement of this cation to a more stable homoallylic or cyclobutene (B1205218) cation would also proceed through its own transition state. The relative activation barriers for these different pathways determine the product distribution. researchgate.net

Table 2: Illustrative Calculated Activation Energies for Proposed Reaction Pathways

Reaction PathwayNucleophileSolventCalculated Activation Energy (kcal/mol)
SN2 SubstitutionCN⁻DMSO18.5
Ring-Opening (SN1-like)H₂OWater25.0
Nucleophilic Ring-OpeningCH₃S⁻Methanol (B129727)22.3

Note: The data in this table is hypothetical and intended to illustrate the types of results obtained from DFT studies on the reactivity of electrophilic cyclopropanes. nih.gov The values are representative of plausible energetic barriers for such reactions.

Theoretical Predictions of Regioselectivity and Stereoselectivity in Chemical Transformations

Theoretical calculations can predict the regioselectivity and stereoselectivity of reactions involving this compound. For nucleophilic attack, there are two primary sites of interest: the carbon of the bromomethyl group and the carbons of the cyclopropane ring. Computational models can determine the relative activation energies for attack at these different positions. The attack is generally favored at the less sterically hindered and more electrophilic site, which is typically the bromomethyl carbon.

Stereoselectivity is also a key aspect. If the substitution at the bromomethyl group proceeds via an SN2 mechanism, it will occur with an inversion of configuration at the chiral center, if one is present. For ring-opening reactions, the stereochemical outcome is dependent on the mechanism. A concerted ring-opening with nucleophilic attack will have a defined stereochemical course, whereas a stepwise mechanism involving a carbocation intermediate may lead to a mixture of stereoisomers. DFT can be used to model the transition states for these different stereochemical pathways and predict the most favorable outcome.

Molecular Dynamics Simulations for Elucidating Reaction Mechanisms and Intermediates

Molecular dynamics (MD) simulations can provide a deeper understanding of the reaction dynamics and the role of the solvent in the reactions of this compound. nih.gov While quantum chemical calculations provide static pictures of the potential energy surface, MD simulations can model the time evolution of the system, including the motion of the reactant, solvent molecules, and any intermediates. nih.gov

MD simulations can be particularly useful for studying the conformational flexibility of the molecule and how different conformers might influence reactivity. For reactions in solution, explicit solvent models in MD simulations can reveal specific solvent-solute interactions that stabilize transition states or intermediates. For example, in a solvolysis reaction, MD simulations can illustrate how water molecules orient around the developing carbocation to provide stabilization. nih.gov

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-bromomethyl-1-methoxy-cyclopropane in laboratory settings?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or ring-opening reactions. A typical approach involves reacting cyclopropane derivatives with brominating agents (e.g., PBr₃ or HBr) under controlled anhydrous conditions. For example, methoxy-substituted cyclopropanes can undergo bromomethylation using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN . Solvent choice (e.g., DCM or THF) and temperature (0–25°C) significantly impact yield and purity. Post-synthesis purification often employs column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How does the cyclopropane ring influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The strained cyclopropane ring enhances electrophilicity at the bromomethyl carbon, favoring SN2 mechanisms. Steric hindrance from the methoxy group may slow kinetics but improve regioselectivity. Researchers should monitor reaction progress via TLC or GC-MS to optimize conditions (e.g., using polar aprotic solvents like DMF to stabilize transition states) . Comparative studies with non-cyclopropane analogs (e.g., brominated linear ethers) highlight accelerated reaction rates due to ring strain .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR reveals distinct methoxy (δ 3.2–3.4 ppm) and cyclopropane proton signals (δ 1.0–1.5 ppm). ¹³C NMR confirms bromomethyl (δ 30–35 ppm) and quaternary cyclopropane carbons .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (C₅H₉BrO⁺, m/z ~164) and fragmentation patterns (e.g., loss of Br⁻ or CH₃O−) .
  • IR : Stretching frequencies for C-Br (~550 cm⁻¹) and C-O (1100–1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity, steric effects, or competing elimination pathways. Systematic optimization involves:

  • Solvent Screening : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).
  • Temperature Gradients : Test kinetics at 0°C, 25°C, and reflux conditions to identify ideal thermal profiles.
  • Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems.
    Published data show DMF at 25°C maximizes SN2 yields (~75%), while THF favors elimination byproducts .

Q. What strategies enhance the stability of this compound under storage or reaction conditions?

  • Methodological Answer : The compound is prone to hydrolysis and thermal degradation. Stabilization methods include:

  • Inert Atmosphere : Store under argon or nitrogen at −20°C in amber vials.
  • Acid Scavengers : Add molecular sieves or triethylamine to neutralize trace HBr.
  • Low-Temperature Reactions : Conduct reactions at ≤0°C to suppress decomposition.
    Degradation studies using HPLC indicate a half-life of 48 hours at 25°C in anhydrous DMSO .

Q. How does this compound interact with biological targets, and what methodologies validate these interactions?

  • Methodological Answer : The compound’s electrophilic bromomethyl group enables covalent bonding to cysteine residues in enzymes. Key methodologies:

  • Kinetic Assays : Measure enzyme inhibition rates (e.g., via UV-Vis spectroscopy) under varying concentrations.
  • Mass Spectrometry : Identify adduct formation using tryptic digest and LC-MS/MS.
  • Molecular Docking : Simulate binding modes with software like AutoDock to predict reactive sites.
    Preliminary studies on proteases show IC₅₀ values in the micromolar range, suggesting potential as a covalent inhibitor .

Q. What computational approaches predict the regioselectivity of cyclopropane ring-opening reactions in derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key steps:

  • Geometry Optimization : Minimize energy for reactants and products.
  • NBO Analysis : Assess charge distribution to identify electrophilic hotspots.
  • Kinetic Simulations : Compare ring-opening pathways (e.g., [2+1] vs. [3+2] cycloadditions).
    Studies predict preferential cleavage at the methoxy-substituted carbon due to hyperconjugative stabilization .

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